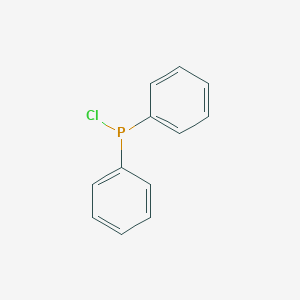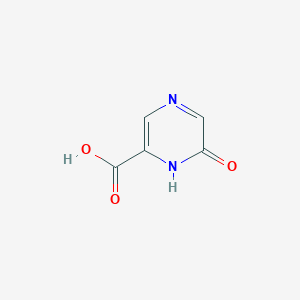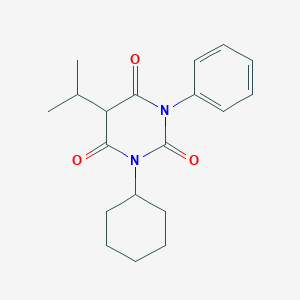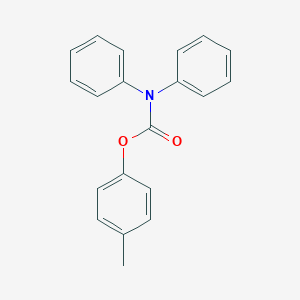
(4-methylphenyl) N,N-diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl) N,N-diphenylcarbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 60 years. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, aphids, mites, and ticks.
Mechanism Of Action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. When (4-methylphenyl) N,N-diphenylcarbamate inhibits acetylcholinesterase, acetylcholine accumulates in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical And Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects and mammals. In insects, (4-methylphenyl) N,N-diphenylcarbamate causes paralysis, convulsions, and death. In mammals, (4-methylphenyl) N,N-diphenylcarbamate can cause a range of effects, including tremors, convulsions, respiratory depression, and even death. Carbaryl has also been shown to have reproductive and developmental effects in mammals.
Advantages And Limitations For Lab Experiments
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, (4-methylphenyl) N,N-diphenylcarbamate is also toxic to mammals and can have negative impacts on the environment. Therefore, it is important to use (4-methylphenyl) N,N-diphenylcarbamate with caution and to follow appropriate safety protocols when working with this compound.
Future Directions
There are many future directions for research on (4-methylphenyl) N,N-diphenylcarbamate. Some possible areas of research include investigating the effects of (4-methylphenyl) N,N-diphenylcarbamate on non-target species, such as beneficial insects and wildlife, and developing new insecticides that are more targeted and less harmful to the environment. Additionally, research could be done to investigate the potential health effects of long-term exposure to low levels of (4-methylphenyl) N,N-diphenylcarbamate in humans. Finally, research could be done to investigate the potential use of (4-methylphenyl) N,N-diphenylcarbamate as a treatment for certain diseases, such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Synthesis Methods
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and diphenylamine in the presence of a catalyst. The reaction produces (4-methylphenyl) N,N-diphenylcarbamate as a white crystalline solid. The purity of the (4-methylphenyl) N,N-diphenylcarbamate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. It has been used in many scientific research studies to investigate its effects on insects, mammals, and the environment. Carbaryl has been used to study the effects of pesticides on honeybees, the impact of pesticides on aquatic ecosystems, and the potential risks of exposure to (4-methylphenyl) N,N-diphenylcarbamate on human health.
properties
CAS RN |
10369-97-8 |
|---|---|
Product Name |
(4-methylphenyl) N,N-diphenylcarbamate |
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(4-methylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
ODVSOHSQPJFLHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
N,N-Diphenylcarbamic acid 4-methylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



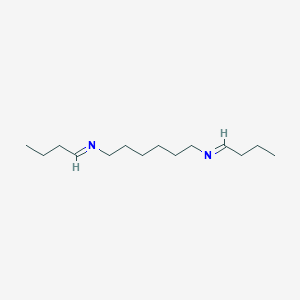
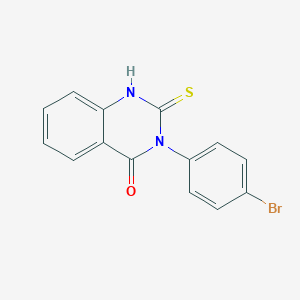
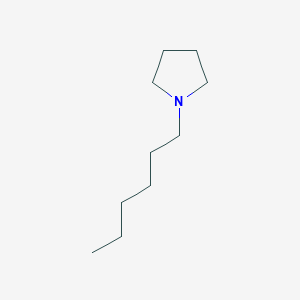
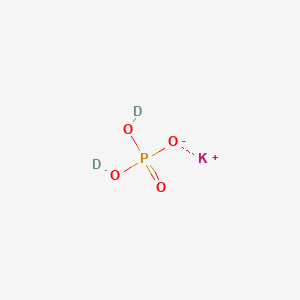
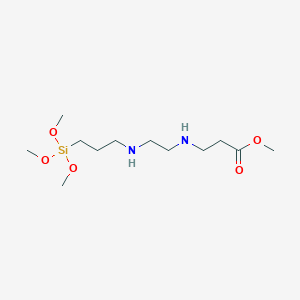
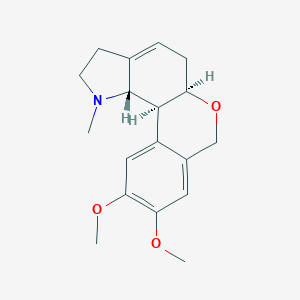
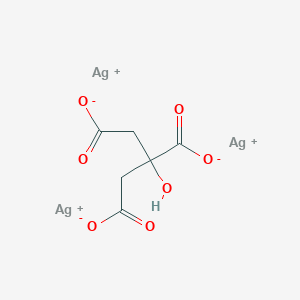
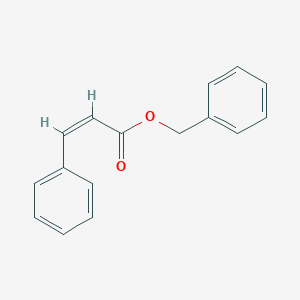
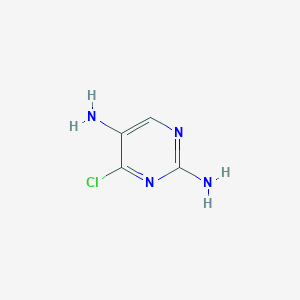
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)

